

IUPAC name for C₇H₄ClFO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-fluorobenzaldehyde

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An In-depth Technical Guide to the Isomers and IUPAC Nomenclature of C₇H₄ClFO

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₇H₄ClFO represents a diverse array of structural isomers, each possessing unique chemical properties and potential applications, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the principal isomeric classes of C₇H₄ClFO, with a primary focus on the systematic determination of their Preferred IUPAC Names (PIN). We will explore the structural diversity of substituted benzaldehydes, benzoyl chlorides, and benzoyl fluorides, elucidating the nomenclature rules that govern their naming. Furthermore, this guide will touch upon less common isomeric structures, offering a complete perspective on the chemical space defined by C₇H₄ClFO. Detailed structural representations and a consolidated reference table are provided to serve as a practical resource for professionals in chemical research and development.

Introduction: The Significance of Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. The introduction of halogen atoms, such as chlorine and fluorine, into an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] The specific combination of a chloro and a fluoro group, along with an oxygen-containing functional group, as seen in

C_7H_4ClFO , gives rise to a rich isomeric landscape. These isomers are of significant interest as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] An unambiguous and systematic nomenclature is paramount for the clear communication of chemical structures and for ensuring the reproducibility of scientific research. This guide adheres to the principles set forth by the International Union of Pure and Applied Chemistry (IUPAC) to provide a definitive reference for the naming of C_7H_4ClFO isomers.

Guiding Principles of IUPAC Nomenclature for Substituted Benzenes

The systematic naming of substituted benzene derivatives follows a clear hierarchy of rules. For the isomers of C_7H_4ClFO , the primary determinant of the parent name and the numbering of the benzene ring is the principal characteristic group.

- **Priority of Functional Groups:** In the context of C_7H_4ClFO , the aldehyde (-CHO) and acyl halide (-COX) functional groups have higher priority than halogen substituents (-Cl, -F). The carbon atom to which this principal functional group is attached is assigned the locant '1'.
- **Lowest Locant Rule:** After assigning position '1' to the principal group, the remaining substituents are numbered to give the lowest possible set of locants.
- **Alphabetical Order:** When writing the name, the substituents are listed in alphabetical order (chloro, fluoro), irrespective of their locant numbers.

The workflow for determining the IUPAC name can be visualized as follows:

Caption: IUPAC naming workflow for substituted benzene derivatives.

Major Isomer Class: Chlorofluorobenzaldehydes

This class of isomers features a benzaldehyde core with one chlorine and one fluorine atom substituted on the benzene ring. The aldehyde group (-CHO) is the principal functional group, thus the parent name is "benzaldehyde" and the C1 position is assigned to the carbon bearing the formyl group. There are six possible positional isomers in this class.

Nomenclature Rationale: The aldehyde functional group takes precedence, defining the C1 position. The ring is then numbered to assign the lowest possible locants to the chloro and

fluoro substituents. For example, in 2-chloro-3-fluorobenzaldehyde, numbering towards the chlorine atom gives the locant set (2,3), which is lower than numbering in the opposite direction (6,5).

Representative Structure:

Caption: Structure of 2-Chloro-6-fluorobenzaldehyde.

Major Isomer Class: Chlorofluorobenzoyl Chlorides

In this class, the principal functional group is the benzoyl chloride moiety. The acyl chloride group (-COCl) is attached to a benzene ring that is also substituted with a chlorine and a fluorine atom. The parent name is "benzoyl chloride," and the carbon attached to the carbonyl group is C1. There are six possible positional isomers.

Nomenclature Rationale: Similar to aldehydes, the acyl chloride group dictates the C1 position. The remaining positions are numbered to minimize the locants for the chloro and fluoro substituents, which are then cited alphabetically.

Representative Structure:

Caption: Structure of 3-Chloro-4-fluorobenzoyl chloride.

Major Isomer Class: Chlorofluorobenzoyl Fluorides

This class is analogous to the benzoyl chlorides, but with an acyl fluoride (-COF) as the principal functional group. The parent name is "benzoyl fluoride," and the carbon attached to the carbonyl group is C1. This class also consists of six possible positional isomers.

Nomenclature Rationale: The acyl fluoride group has priority and defines the C1 position. The chloro and fluoro ring substituents are numbered with the lowest possible locants and listed alphabetically in the final name.

Representative Structure:

Caption: Structure of 2-Chloro-5-fluorobenzoyl fluoride.

Other Potential Structural Isomers

Beyond the major classes, other structural arrangements are possible for C_7H_4ClFO . While less common, they are important to consider for a comprehensive understanding. These include:

- **Halophenyl Formates:** These are esters of formic acid where the oxygen is attached to a chlorofluorophenyl ring. The IUPAC name is based on the substituted phenyl group followed by "formate". For example, 4-chloro-2-fluorophenyl formate.
- **Halogenated (Halomethyl)phenols:** These isomers would have a phenol backbone with a halogenated methyl group. However, these structures do not fit the molecular formula C_7H_4ClFO .
- **Halophenyl Chloroformates/Fluoroformates:** These are esters of chloroformic or fluoroformic acid. For example, a possible isomer is 4-fluorophenyl chloroformate, although this has the formula $C_7H_4ClFO_2$ and is therefore not an isomer. A correct example would be a derivative of a hypothetical "chloro-fluoro-phenol" reacting with phosgene. The IUPAC nomenclature for such compounds can be complex, often named as esters of the corresponding haloformic acid. For instance, chloro(fluoro)phenyl carbonochloridate might be a systematic name, but these are generally less stable and common.

Given their relative obscurity and potential instability, this guide focuses on the primary and most relevant isomer classes.

Summary of Principal Isomers of C_7H_4ClFO

The following table provides a consolidated list of the 18 primary positional isomers of C_7H_4ClFO and their preferred IUPAC names.

Isomer Class	Substitution Pattern	Preferred IUPAC Name
Chlorofluorobenzaldehydes	2-Cl, 3-F	2-Chloro-3-fluorobenzaldehyde
2-Cl, 4-F	2-Chloro-4-fluorobenzaldehyde	
2-Cl, 5-F	2-Chloro-5-fluorobenzaldehyde	
2-Cl, 6-F	2-Chloro-6-fluorobenzaldehyde	
3-Cl, 4-F	3-Chloro-4-fluorobenzaldehyde	
3-Cl, 5-F	3-Chloro-5-fluorobenzaldehyde	
Chlorofluorobenzoyl Chlorides	2-Cl, 3-F	2-Chloro-3-fluorobenzoyl chloride
2-Cl, 4-F	2-Chloro-4-fluorobenzoyl chloride	
2-Cl, 5-F	2-Chloro-5-fluorobenzoyl chloride	
2-Cl, 6-F	2-Chloro-6-fluorobenzoyl chloride	
3-Cl, 4-F	3-Chloro-4-fluorobenzoyl chloride	
3-Cl, 5-F	3-Chloro-5-fluorobenzoyl chloride	
Chlorofluorobenzoyl Fluorides	2-Cl, 3-F	2-Chloro-3-fluorobenzoyl fluoride
2-Cl, 4-F	2-Chloro-4-fluorobenzoyl fluoride	
2-Cl, 5-F	2-Chloro-5-fluorobenzoyl fluoride	
2-Cl, 6-F	2-Chloro-6-fluorobenzoyl fluoride	

3-Cl, 4-F	3-Chloro-4-fluorobenzoyl fluoride
3-Cl, 5-F	3-Chloro-5-fluorobenzoyl fluoride

Experimental Protocols: Synthesis Overview

The synthesis of these isomers typically involves multi-step processes, leveraging foundational reactions in organic chemistry.

Protocol 8.1: Synthesis of Chlorofluorobenzaldehydes

A common route to substituted benzaldehydes is the formylation of a corresponding chlorofluorobenzene derivative. The Gattermann-Koch reaction is a classic example.^[4]

Step-by-step Methodology:

- **Reactant Preparation:** A suitable chlorofluorobenzene is chosen as the starting material.
- **Generation of Electrophile:** Carbon monoxide and hydrochloric acid are reacted in the presence of a Lewis acid catalyst (e.g., AlCl_3) and a co-catalyst (e.g., CuCl) to generate the formyl cation ($[\text{HCO}]^+$).
- **Electrophilic Aromatic Substitution:** The chlorofluorobenzene undergoes electrophilic attack by the formyl cation to form a resonance-stabilized arenium ion.
- **Deprotonation and Workup:** The arenium ion is deprotonated to restore aromaticity, yielding the chlorofluorobenzaldehyde. The product is then purified, typically via distillation or chromatography.

Protocol 8.2: Synthesis of Chlorofluorobenzoyl Chlorides

Substituted benzoyl chlorides are often synthesized from the corresponding benzoic acids.

Step-by-step Methodology:

- **Starting Material:** A chlorofluorobenzoic acid is used as the precursor.
- **Chlorination:** The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).
- **Reaction Conditions:** The reaction is typically carried out in an inert solvent, and may be gently heated to drive the reaction to completion.
- **Purification:** The resulting chlorofluorobenzoyl chloride is purified by distillation under reduced pressure to remove the solvent and any byproducts.

Conclusion

The molecular formula $\text{C}_7\text{H}_4\text{ClFO}$ describes a significant number of structural isomers, primarily categorized as chlorofluorobenzaldehydes, chlorofluorobenzoyl chlorides, and chlorofluorobenzoyl fluorides. A systematic application of IUPAC nomenclature rules, which prioritize the principal functional group for naming and numbering, allows for the unambiguous identification of each of the 18 main positional isomers. Understanding the correct nomenclature is critical for researchers and professionals in drug development and chemical synthesis, as the specific substitution pattern on the aromatic ring dictates the molecule's reactivity, biological activity, and overall utility. This guide serves as a foundational reference for the systematic naming and classification of these valuable chemical entities.

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- To cite this document: BenchChem. [IUPAC name for C7H4ClFO]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593027#iupac-name-for-c7h4clfo>]

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